molecular formula C18H20INO B6298198 N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline CAS No. 1252594-31-2

N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline

Cat. No. B6298198
CAS RN: 1252594-31-2
M. Wt: 393.3 g/mol
InChI Key: NEANWBSZKCLVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-tert-Butylsalicylidene)-4-iodo-2-methylaniline, also known as TBBIM, is an organic compound with a unique structure that has a wide range of applications in the field of synthetic chemistry. TBBIM has been used in a variety of synthetic reactions, such as the synthesis of amino acids, peptides, and other organic molecules. Furthermore, it has been used as a catalyst in various reactions. In addition, TBBIM has also been used in the synthesis of pharmaceuticals and in the development of new drugs.

Scientific Research Applications

N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of amino acids and peptides. It has also been used in the synthesis of pharmaceuticals, such as the synthesis of drugs for the treatment of cancer and other diseases. Additionally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has been used in the development of new drugs, as well as in the synthesis of organic molecules.

Mechanism of Action

The mechanism of action of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it is able to form a complex with a Lewis base, such as an amine or a carboxylic acid. This complex then undergoes a reaction, which is thought to be the basis of the catalytic activity of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline are not fully understood. However, it is believed that the compound may have some anti-inflammatory and antioxidant effects, as well as some potential anti-cancer effects. Additionally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has been shown to have some cytotoxic effects in certain cell lines.

Advantages and Limitations for Lab Experiments

N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is readily available. Additionally, it is relatively stable and has a high boiling point. However, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. Furthermore, it is not very stable in air and light.

Future Directions

There are a number of potential future directions for the use of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline. One potential direction is to further explore its anti-inflammatory and antioxidant effects, as well as its potential anti-cancer effects. Additionally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline could be used in the development of new drugs and in the synthesis of organic molecules. Furthermore, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline could be used to develop new catalysts for a variety of synthetic reactions. Finally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline could be used to develop new methods for the synthesis of pharmaceuticals.

Synthesis Methods

N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline can be synthesized through a two-step reaction. The first step involves the reaction of 3-tert-butylsalicylaldehyde with 4-iodo-2-methylaniline in the presence of a base, such as pyridine or triethylamine. This reaction yields the desired product, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline. The second step involves the deprotection of the product with aqueous hydrochloric acid to yield the desired product.

properties

IUPAC Name

2-tert-butyl-6-[(4-iodo-2-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO/c1-12-10-14(19)8-9-16(12)20-11-13-6-5-7-15(17(13)21)18(2,3)4/h5-11,21H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEANWBSZKCLVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)N=CC2=C(C(=CC=C2)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline

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